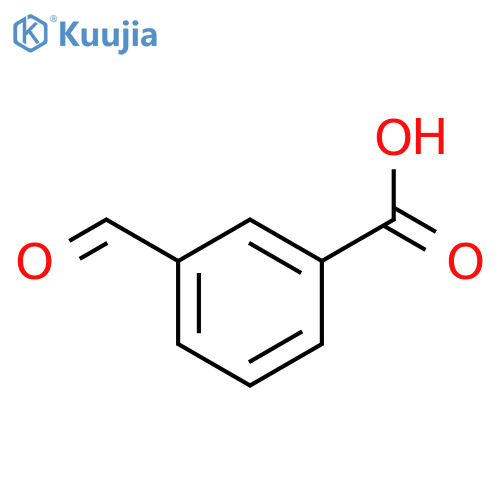

Cas no 619-21-6 (3-Formylbenzoic acid)

3-Formylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Formylbenzoic acid

- CHEMPACIFIC 41257

- ISOPHTHALALDEHYDIC ACID

- M-CARBOXYBENZALDEHYDE

- M-FORMYLBENZOIC ACID

- RARECHEM AL BO 0010

- TIMTEC-BB SBB008438

- 3-formyl-benzoicaci

- Benzoic acid, 3-formyl- (9CI)

- META-CARBOXYBENZAIDEHYDE

- 3-Carboxybenzaldehyde, Isophthalaldehydic acid

- 3-CARBOXYBENZALDEHYDE

- 3-Formylbenzoic acid

- Benzaldehyde-M-carboxylic acid

- 3-Formylbenzoic acid,97%

-

- MDL: MFCD00039575

- インチ: 1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11)

- InChIKey: UHDNUPHSDMOGCR-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)C(=O)O)C=O

- BRN: 2206413

計算された属性

- せいみつぶんしりょう: 150.03200

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 54.4

じっけんとくせい

- 色と性状: 白米粉末

- 密度みつど: 1.2645 (rough estimate)

- ゆうかいてん: 173-175 °C (lit.)

- ふってん: 331.7℃ at 760 mmHg

- フラッシュポイント: 168.6℃

- 屈折率: 1.4500 (estimate)

- ようかいど: Soluble in methanol (100 mg/mL) gives a clear to slightly hazy, colorless to very faintly brown.

- PSA: 54.37000

- LogP: 1.19730

- ようかいせい: まだ確定していません。

- かんど: Air Sensitive

- 酸性度係数(pKa): 3.84(at 25℃)

3-Formylbenzoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- TSCA:Yes

- リスク用語:R36/37/38

3-Formylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB468523-25 g |

3-Formylbenzoic acid, min. 95%; . |

619-21-6 | 25g |

€294.50 | 2023-04-21 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21277-25g |

3-Carboxybenzaldehyde, 97% |

619-21-6 | 97% | 25g |

¥8082.00 | 2023-03-06 | |

| eNovation Chemicals LLC | D402332-1g |

3-Carboxybenzaldehyde |

619-21-6 | 97% | 1g |

$200 | 2024-06-05 | |

| Enamine | EN300-66986-0.05g |

3-formylbenzoic acid |

619-21-6 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-66986-1.0g |

3-formylbenzoic acid |

619-21-6 | 95.0% | 1.0g |

$26.0 | 2025-02-20 | |

| Apollo Scientific | OR59888-25g |

3-Formylbenzoic acid |

619-21-6 | 97+% | 25g |

£103.00 | 2025-02-20 | |

| abcr | AB132226-10 g |

3-Carboxybenzaldehyde, 97%; . |

619-21-6 | 97% | 10 g |

€172.80 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037935-5g |

3-Formylbenzoic acid |

619-21-6 | 98% | 5g |

¥160.00 | 2024-05-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F84770-25g |

3-Formylbenzoic acid |

619-21-6 | 97% | 25g |

¥668.0 | 2023-09-07 | |

| Ambeed | A104474-25g |

3-Formylbenzoic acid |

619-21-6 | 98% | 25g |

$88.0 | 2025-02-22 |

3-Formylbenzoic acid サプライヤー

3-Formylbenzoic acid 関連文献

-

Canxia Luo,Qi Zhang,Shiguo Sun,Hongjuan Li,Yongqian Xu Chem. Commun. 2023 59 2199

-

2. Index of subjects, 1938

-

Panwajee Payongsri,David Steadman,John Strafford,Andrew MacMurray,Helen C. Hailes,Paul A. Dalby Org. Biomol. Chem. 2012 10 9021

-

N. G. Nagaveni,Arun Roy,Veena Prasad J. Mater. Chem. 2012 22 8948

-

Sanjun Zhi,Xiaoming Ma,Wei Zhang Org. Biomol. Chem. 2019 17 7632

-

6. BiotransformationsGideon Grogan Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2013 109 15

-

7. Synthesis of cyclocholate-capped porphyrinsRichard P. Bonar-Law,Jeremy K. M. Sanders J. Chem. Soc. Perkin Trans. 1 1995 3085

-

8. Stereoselective synthesis of (±)-veadeiroic acid and (±)-veadeirol by cyclisation of a 2-(2-arylethyl)-1,3,3-trimethylcyclohexyl cation: mechanism and stereochemistry of related cycloalkylation reactionsArabinda Saha,Dhanonjoy Nasipuri J. Chem. Soc. Perkin Trans. 1 1993 2223

-

Baogang Wang,Xiaoyun Chai,Weiwei Zhu,Ting Wang,Qiuye Wu Chem. Commun. 2014 50 14374

-

Rana Muhammad Irfan,Daochuan Jiang,Zijun Sun,Dapeng Lu,Pingwu Du Dalton Trans. 2016 45 12897

関連分類

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acids

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Catalysts and Inorganic Chemicals Inorganic Compounds Salt

3-Formylbenzoic acidに関する追加情報

3-Formylbenzoic Acid (CAS No. 619-21-6): A Comprehensive Overview

3-Formylbenzoic acid, also known by its CAS number CAS No. 619-21-6, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug discovery, material synthesis, and catalytic processes. In this article, we delve into the properties, synthesis methods, applications, and the latest research advancements related to 3-formylbenzoic acid.

The molecular structure of 3-formylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH) at the para position and a formyl group (-CHO) at the meta position. This arrangement imparts the compound with both acidic and aldehyde functionalities, making it a valuable building block in organic synthesis. The compound's ability to participate in multiple types of reactions, such as nucleophilic additions and condensations, has made it a key intermediate in the synthesis of complex molecules.

Recent studies have explored the use of 3-formylbenzoic acid in the development of novel materials, particularly in the field of polymer chemistry. Researchers have successfully incorporated this compound into polymeric networks to enhance their mechanical properties and thermal stability. For instance, a 2023 study published in the Journal of Polymer Science demonstrated that incorporating 3-formylbenzoic acid into polyurethane matrices significantly improved their tensile strength and resistance to thermal degradation.

In the pharmaceutical industry, 3-formylbenzoic acid has been utilized as a precursor for synthesizing bioactive compounds. Its ability to undergo various functional group transformations makes it an ideal candidate for drug design. A notable example is its role in the synthesis of anti-inflammatory agents, where it serves as a key intermediate in forming compounds with potent anti-inflammatory properties.

The synthesis of 3-formylbenzoic acid typically involves multi-step processes that require precise control over reaction conditions. One common method involves the oxidation of an appropriate aromatic alcohol derivative using oxidizing agents such as KMnO4 or CrO3 under acidic conditions. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly syntheses, reducing the reliance on hazardous reagents.

In terms of applications, 3-formylbenzoic acid has found utility in the food industry as a flavor enhancer due to its aromatic profile. Additionally, it has been explored for its potential in electrochemical applications, such as battery electrode materials and sensors. A 2023 study highlighted its role as an active material in supercapacitors, where it demonstrated excellent capacitance retention over thousands of cycles.

The growing interest in sustainable chemistry has also led researchers to investigate green synthesis methods for 3-formylbenzoic acid. Biocatalytic approaches using enzymes such as tyrosinase have shown promise in producing this compound under mild conditions with high selectivity. These methods not only reduce environmental impact but also align with current trends toward greener chemical processes.

In conclusion, 3-formylbenzoic acid (CAS No. 619-21-6) stands out as a multifaceted compound with diverse applications across various industries. Its unique chemical properties and versatility make it an essential component in modern chemical research and development. As advancements continue to emerge, particularly in areas such as sustainable synthesis and material science, the significance of this compound is expected to grow further.

619-21-6 (3-Formylbenzoic acid) 関連製品

- 499-06-9(3,5-Dimethylbenzoic acid)

- 65-85-0(Benzoic acid)

- 88-67-5(o-Iodobenzoic acid)

- 121-91-5(Isophthalic acid)

- 99-96-7(4-Hydroxybenzoic acid)

- 499-49-0(5-Methylisophthalic acid)

- 99-94-5(4-Methylbenzoic acid)

- 93-09-4(naphthalene-2-carboxylic acid)

- 99-04-7(3-methylbenzoic acid)

- 532-32-1(Sodium benzoate)